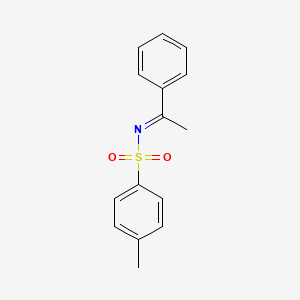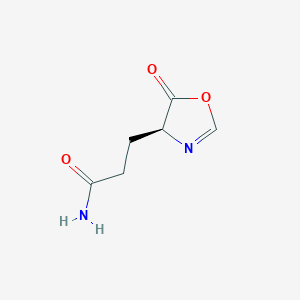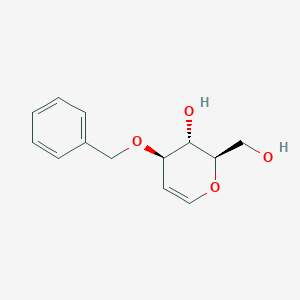
(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” is a complex organic molecule that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and a suitable pyran precursor.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a dihydropyran derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an aldehyde or carboxylic acid, while reduction may produce a dihydropyran derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic reactions.
Biology
In biological research, pyran derivatives are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
The compound may have potential applications in medicine, particularly in the development of new pharmaceuticals. Its structural features could be exploited to design drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R)-4-(Methoxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL
- (2R,3S,4R)-4-(Ethoxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL
- (2R,3S,4R)-4-(Propoxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL
Uniqueness
The uniqueness of “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” lies in its benzyloxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
58871-08-2 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(2R,3S,4R)-2-(hydroxymethyl)-4-phenylmethoxy-3,4-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C13H16O4/c14-8-12-13(15)11(6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1 |
InChI Key |
LKEBLOVVXQGUNK-UPJWGTAASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2C=CO[C@@H]([C@H]2O)CO |
Canonical SMILES |
C1=CC=C(C=C1)COC2C=COC(C2O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)
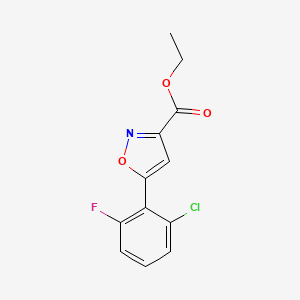
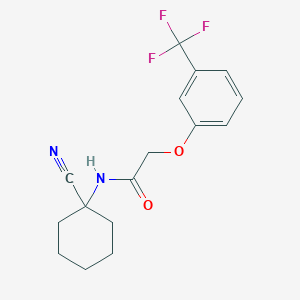
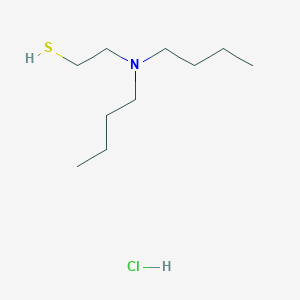
![1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15280094.png)
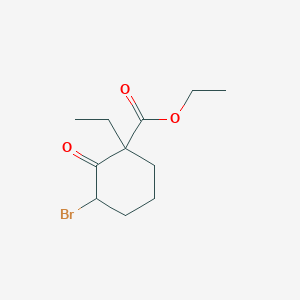

![5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine](/img/structure/B15280110.png)

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
